molecular formula C26H22F3N5O3S B2897430 N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-85-5

N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2897430
CAS No.: 393839-85-5
M. Wt: 541.55
InChI Key: TYDLJPGKYTWRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4 and a thioether-linked 2-((4-methoxyphenyl)amino)-2-oxoethyl side chain at position 3. The benzamide moiety is attached via a methylene bridge to the triazole ring (position 3). Key structural attributes include:

  • Triazole scaffold: Imparts metabolic stability and hydrogen-bonding capacity .
  • Thioether linkage: Provides conformational flexibility and influences pharmacokinetic properties .
  • Methoxyphenylamino-oxoethyl side chain: May contribute to hydrogen-bond donor/acceptor interactions, critical for enzyme inhibition (e.g., tyrosinase or kinase targets) .

Synthetic routes likely involve sequential condensation, nucleophilic substitution for thioether formation, and benzoylation steps, as seen in analogous triazole-benzamide syntheses .

Properties

IUPAC Name

N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O3S/c1-37-21-12-10-19(11-13-21)31-23(35)16-38-25-33-32-22(15-30-24(36)17-6-3-2-4-7-17)34(25)20-9-5-8-18(14-20)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDLJPGKYTWRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related benzamide-triazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID / Name Structural Features Biological Activity Key Data References
Target Compound 1,2,4-Triazole, CF~3~-phenyl, thioether, benzamide, methoxyphenylamino-oxoethyl Putative tyrosinase/kinase inhibitor N/A (hypothetical)
4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (9g) 1,2,4-Triazole, phenyl, thioether, benzamide, aminothiazole Tyrosinase inhibitor IC~50~ = 0.42 µM (mushroom tyrosinase)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole, isoxazole, benzamide Anticancer (in vitro) IC~50~ = 12.5 µM (MCF-7 cells)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) 1,2,4-Triazole-3-thione, sulfonylphenyl, difluorophenyl Antifungal MIC = 8 µg/mL (C. albicans)
N-(1-{(2R,4S,5S)-5-[Bis-(4-Methoxyphenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (38) Furan-pyrimidine, bis-methoxyphenyl, benzamide Antiviral (nucleoside analog) EC~50~ = 0.8 µM (HCV replicon assay)
N-((4-Benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 1,2,4-Triazole, hydroxamic acid, benzamide, thioether HDAC inhibitor IC~50~ = 50 nM (HDAC6)

Key Insights from Comparative Analysis

Structural Variations and Activity: Replacement of the trifluoromethylphenyl group (target compound) with a sulfonylphenyl group (compounds 7–9) reduces lipophilicity but introduces stronger electron-withdrawing effects, enhancing antifungal activity . Aminothiazole-triazole-benzamide hybrids (e.g., 9g) demonstrate potent tyrosinase inhibition, suggesting the target compound’s methoxyphenylamino-oxoethyl side chain may similarly engage catalytic metal ions (e.g., Cu²⁺ in tyrosinase) . Hydroxamic acid substitution (compound 878065-05-5) confers histone deacetylase (HDAC) inhibition, whereas the target compound’s methoxyphenyl group likely directs selectivity toward other enzymes .

Synthetic Challenges :

  • Thioether formation in the target compound parallels methods in (using α-halogenated ketones) and (thiol-alkylation reactions). The trifluoromethyl group’s steric bulk may necessitate optimized reaction conditions .

Tautomerism and Stability :

  • Unlike 1,2,4-triazole-3-thiones (compounds 7–9), which exist in thione-thiol tautomeric equilibria, the target compound’s methylene-bridged benzamide likely stabilizes the triazole ring, avoiding tautomer-related instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.